molecular formula C9H14O6 B8342876 1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate

Cat. No.: B8342876
M. Wt: 218.20 g/mol
InChI Key: RTPIPORRCXPLJS-UHFFFAOYSA-N
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Description

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is a specialized biochemical intermediate offered for research applications in microbial metabolism and biodegradation pathways. This compound is of significant interest for studying the bacterial catabolism of aromatic compounds, such as those derived from lignin. It serves as a valuable reference standard or potential substrate in investigations of metabolic routes like the protocatechuate 4,5-cleavage pathway, where related oxoadipate structures are known to be key intermediates . In these pathways, enzymes such as aldolases catalyze the cleavage of intermediates to yield fundamental metabolites like pyruvate and oxaloacetate, which feed into central metabolism . Research into such pathways is critical for advancing the understanding of microbial ecology and for developing novel bioremediation strategies for persistent environmental pollutants . This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for ingestion or any form of human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt.

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

6-O-ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate

InChI

InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3

InChI Key

RTPIPORRCXPLJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)OC)O

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Metabolic Research

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is involved in key metabolic pathways, particularly those related to fatty acid metabolism. Research has shown its relevance in the study of 2-oxoadipate dehydrogenase , an enzyme crucial in the catabolism of lysine and fatty acids. The enzyme facilitates the oxidative decarboxylation of 2-oxoadipate to produce glutaryl-CoA, which is pivotal in various metabolic processes .

Table 1: Comparison of Metabolic Pathways Involving this compound

PathwayKey Enzymes InvolvedRole of this compound
Lysine Catabolism2-Oxoadipate DehydrogenaseSubstrate for oxidative decarboxylation
Fatty Acid OxidationAcetyl-CoA Carboxylase (ACC)Regulator of fatty acid synthesis
Energy MetabolismVarious dehydrogenasesIntermediate in energy production

Pharmacological Applications

This compound has been explored for its potential therapeutic benefits. It is suggested that this compound could be utilized in the development of drugs targeting metabolic disorders, particularly those involving fatty acid oxidation and energy metabolism. Studies indicate that compounds similar to this compound can inhibit ACC enzymes, thus regulating fatty acid synthesis and improving insulin sensitivity .

Case Study: ACC Inhibition and Metabolic Regulation

In a recent study, compounds structurally related to this compound were evaluated for their ability to inhibit ACC enzymes. The results demonstrated significant reductions in fatty acid synthesis and improvements in metabolic parameters in high-fat diet-induced obesity models. The administration of these compounds resulted in decreased triglyceride levels and enhanced insulin sensitivity, indicating a potential application for managing obesity and related metabolic disorders .

Research on Disease Mechanisms

The compound has also been implicated in studies investigating the mechanisms underlying various diseases. For instance, genetic mutations affecting the enzyme DHTKD1, which is responsible for the oxidation of 2-oxoadipate, have been linked to neurodegenerative diseases and metabolic dysfunctions. Understanding how this compound interacts with these pathways can provide insights into potential therapeutic strategies for conditions such as eosinophilic esophagitis and other metabolic syndromes .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Methyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate

  • Structure : Differs by replacing the ethyl ester at position 6 with a bulkier tert-butyl group.
  • Synthesis : Lower yield (18% vs. higher yields for the ethyl derivative) due to steric hindrance from the tert-butyl group, complicating reaction kinetics .
  • Applications : The tert-butyl variant is less favored in pharmaceutical syntheses due to challenges in downstream modifications.

Methyl 2-Hydroxyacetate

  • Structure : Simpler ester with a hydroxyl group (C3H6O3).
  • Use : Primarily as a solvent or intermediate in polymer chemistry, lacking the multifunctional groups of adipic acid derivatives .

2.1.3 (S)-Methyl 4-(1-Aminoethyl)Benzoate

  • Structure: Aromatic ester with an aminoethyl substituent (C10H13NO2).
  • Synthesis : Higher yield (83%) due to optimized reaction conditions and less steric complexity .
Physicochemical Properties
Property 1-Methyl 6-Ethyl 2-Hydroxy-4-Oxoadipate 1-Methyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate Methyl 2-Hydroxyacetate
Molecular Formula C9H14O6 C10H16O6 C3H6O3
Molecular Weight (g/mol) 218.21 244.23 90.08
Solubility Soluble in THF, ethyl acetate Limited solubility in polar solvents Miscible in water
Stability Stable under inert conditions Prone to hydrolysis due to steric strain Hygroscopic
Synthetic Yield ~80% (optimized conditions) 18% N/A
Reactivity and Functional Group Interactions
  • Hydroxyl and Ketone Groups : The 2-hydroxy-4-oxo motif in this compound enables selective reductions (e.g., sodium borohydride at -78°C to yield dihydroxy derivatives) . This contrasts with simpler esters like methyl 2-hydroxyacetate, which lack ketone functionality for such transformations.
  • Ester Groups : The ethyl ester at position 6 offers better hydrolytic stability compared to tert-butyl esters, which are susceptible to acidic cleavage .
Industrial and Environmental Considerations
  • Green Chemistry : Ionic liquids (e.g., [HMIm]BF4) could optimize the synthesis of this compound by reducing volatile organic solvent use, aligning with eco-friendly trends .

Preparation Methods

Base-Catalyzed Esterification and Condensation

The most widely reported method involves a two-step process:

  • Esterification of Adipic Acid Derivatives :

    • Methyl and ethyl esters are introduced via nucleophilic acyl substitution. For example, adipic acid is treated with methanol and ethanol in the presence of sulfuric acid or thionyl chloride to yield 1-methyl 6-ethyl adipate.

    • Key Conditions :

      • Solvents: Tetrahydrofuran (THF) or methanol.

      • Catalysts: H₂SO₄ or SOCl₂.

      • Temperature: 60–80°C.

  • Oxidation and Hydroxylation :

    • The intermediate 1-methyl 6-ethyl adipate undergoes selective oxidation at the C4 position using KMnO₄ or CrO₃ to introduce the oxo group.

    • Hydroxylation at C2 is achieved via epoxidation followed by acid hydrolysis.

Table 1: Reaction Conditions for Condensation-Based Synthesis

StepReagentsSolventTemperatureYield (%)
EsterificationMeOH, EtOH, H₂SO₄THF60°C75–85
Oxidation (C4)KMnO₄, H₂OH₂O25°C60–70
Hydroxylation (C2)H₂O₂, HClMeOH0–5°C50–55

Enzymatic and Biocatalytic Approaches

Aldolase-Mediated Carbon-Carbon Bond Formation

Recent studies highlight the use of 2-oxoadipate dehydrogenase (E1a) and aldolases to construct the hydroxy-oxo backbone:

  • Substrate : 2-Oxoglutarate (2OG) derivatives are enzymatically converted to 4-hydroxy-2-oxoadipate intermediates via decarboxylation and enamine formation.

  • Esterification : The resulting intermediate is enzymatically esterified using methyl and ethyl donors (e.g., S-adenosylmethionine).

Key Enzymatic Parameters:

  • Optimal pH : 7.5–8.0.

  • Temperature : 37°C.

  • Catalytic Efficiency (kₐₜ/Kₘ) : 138 × 10³ M⁻¹s⁻¹ for 2-oxopimelate.

Advanced Functional Group Modifications

Protection-Deprotection Strategies

  • Hydroxy Group Protection : The C2 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether or acetyl ester during oxidation steps to prevent side reactions.

  • Selective Ester Hydrolysis : Controlled hydrolysis of methyl or ethyl esters is achieved using LiOH or NaOH in THF/H₂O.

Table 2: Functional Group Modification Conditions

ModificationReagentsSolventOutcome
TBS ProtectionTBSCl, ImidazoleDMF95% Protected Intermediate
AcetylationAc₂O, PyridineCH₂Cl₂85% Acetylated Product
Selective HydrolysisLiOH, H₂O/THFTHF/H₂O90% Monomeric Acid

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 4.25 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 3.70 (s, 3H, -COOCH₃), 2.80–2.60 (m, 4H, -CH₂CO-).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone), 3450 cm⁻¹ (-OH).

Challenges and Optimization

Side Reactions and Mitigation

  • Over-Oxidation : Use of mild oxidizing agents (e.g., TEMPO/NaClO) minimizes degradation of the hydroxy group.

  • Ester Hydrolysis : Anhydrous conditions and low temperatures (<10°C) prevent premature hydrolysis.

Scalability Limitations

  • Enzymatic methods face scalability issues due to enzyme instability, whereas chemical routes require costly catalysts (e.g., Pt/C for hydrogenation).

Emerging Methodologies

Flow Chemistry

  • Continuous-flow systems enhance reaction control for oxidation and esterification steps, improving yields to >90%.

  • Example : Microreactors with immobilized lipases enable sequential esterification.

Metal-Organic Frameworks (MOFs)

  • MOF-808 catalyzes tandem oxidation-esterification under mild conditions (50°C, 12 h) .

Q & A

Q. Methodological Answer :

Technique Conditions Sensitivity Reference
HPLC-UV C18 column, 40% acetonitrile/0.1% TFA, 254 nmLOD: 0.1 µg/mL
GC-MS Derivatize with BSTFA; DB-5MS column, 70 eV EILOD: 0.05 µg/mL
LC-MS/MS ESI-negative mode, MRM transition 217→99LOD: 0.01 µg/mL

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize binding poses with ΔG < -6 kcal/mol .

QSAR Modeling : Train models on adipate ester datasets to predict hydrolysis rates.

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., keto-enol tautomerism at 4-oxo group) .

Validation : Compare computational predictions with in vitro liver microsome assays .

Research Design: How should stability studies be structured to evaluate degradation pathways?

Methodological Answer :
Experimental Design :

Stress Conditions :

  • Thermal : 40°C, 60°C for 1–4 weeks.
  • Hydrolytic : pH 2, 7, 9 at 37°C.
  • Oxidative : 3% H₂O₂, 25°C.

Analytical Monitoring :

  • Track degradation via HPLC peak area reduction and new peak formation .
  • Use HRMS to identify degradation products (e.g., decarboxylation or ester hydrolysis).

Q. Data Interpretation :

  • Apply the Arrhenius equation to extrapolate shelf life at 25°C.
  • Report degradation kinetics (zero-order vs. first-order) with 95% confidence intervals .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer :
While direct data is limited, analogous adipate esters and reactive ketones suggest:

Ventilation : Use fume hoods to avoid inhalation (similar to 1-Methyl Butadiene protocols) .

Fire Safety : Store away from oxidizers; use explosion-proof equipment (flash point ~180°C inferred from structural analogs) .

PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

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